Product packaging for 1-Benzothiophene-2-carboximidamide(Cat. No.:)

1-Benzothiophene-2-carboximidamide

Cat. No.: B8753945
M. Wt: 176.24 g/mol
InChI Key: JZWDLUGQTRKBNA-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Heterocyclic Compound Research

Aromatic heterocyclic compounds, which feature a ring structure containing atoms of at least two different elements, are fundamental in medicinal chemistry. The stability and unique spectroscopic properties of these compounds make them key components in various research areas, including the development of new drugs and materials.

Benzothiophene (B83047), with its fused benzene (B151609) and thiophene (B33073) rings, is a prominent scaffold within this class of compounds. numberanalytics.com Its structure is analogous to naturally occurring and biologically active molecules, making it a "privileged structure" in drug discovery. This means that the benzothiophene core is a versatile starting point for designing new potent and selective drug candidates.

Significance of the Benzothiophene Scaffold in Drug Discovery and Chemical Biology

The benzothiophene scaffold is a cornerstone in the development of a wide array of therapeutic agents. Its derivatives have demonstrated a remarkable spectrum of biological activities, underscoring their importance in drug discovery and chemical biology. ijpsjournal.com The versatility of the benzothiophene ring allows for chemical modifications that can fine-tune its pharmacological properties.

The significance of this scaffold is evidenced by the numerous approved drugs that contain the benzothiophene moiety. These include the antidepressant sertaconazole, the selective estrogen receptor modulator raloxifene, and the leukotriene synthesis inhibitor zileuton. The ability of the benzothiophene core to interact with various biological targets, such as enzymes and receptors, has driven its exploration in diverse therapeutic areas.

The research into benzothiophene derivatives has shown them to possess a wide range of pharmacological activities, including:

Antimicrobial and Antifungal Activity: Derivatives of benzothiophene have been synthesized and evaluated for their efficacy against various bacterial and fungal strains, including multidrug-resistant pathogens like Staphylococcus aureus. nih.gov

Anti-inflammatory and Analgesic Effects: The scaffold is a key component in compounds designed to modulate inflammatory pathways.

Anticancer Properties: Numerous studies have explored the potential of benzothiophene derivatives as anticancer agents.

Antidiabetic and Antihypertriglyceridemic Effects: Certain benzothiophene carboxamide derivatives have been shown to significantly reduce plasma triglyceride levels in preclinical studies. nih.gov

Anticonvulsant and Neuroprotective Activities: The structural features of benzothiophenes make them promising candidates for the development of new treatments for neurological disorders.

The following interactive table provides a summary of the diverse biological activities associated with the benzothiophene scaffold.

Biological ActivityDescriptionKey Findings
AntimicrobialEffective against a range of bacteria and fungi.Some derivatives show potent activity against multidrug-resistant strains. nih.gov
Anti-inflammatoryModulates inflammatory responses.
AnticancerExhibits cytotoxic effects against various cancer cell lines.
AntidiabeticHelps in regulating blood sugar levels.
AntihypertriglyceridemicLowers triglyceride levels in the blood.Certain carboxamide derivatives are particularly effective. nih.gov
AnticonvulsantShows potential in controlling seizures.

Overview of Research Trajectories for 1-Benzothiophene-2-carboximidamide and its Analogs

While specific research on this compound is limited, the research trajectories for its close analogs, particularly benzothiophene-2-carboxamides and acylhydrazones, provide valuable insights into its potential applications. The primary focus of this research has been the synthesis of novel derivatives and the evaluation of their biological activities.

A common synthetic route to benzothiophene-2-carboxamide derivatives involves the reaction of benzothiophene-2-carbonyl chloride with various amines. nih.govscispace.com This straightforward approach allows for the creation of a diverse library of compounds with different substituents, enabling structure-activity relationship (SAR) studies. These studies aim to identify the chemical features responsible for the observed biological effects.

For instance, research on benzothiophene acylhydrazones, which are structurally related to carboximidamides, has led to the discovery of potent antimicrobial agents. nih.gov These compounds are synthesized by reacting a benzothiophene-2-carbohydrazide with various aldehydes. The resulting acylhydrazones have shown significant activity against multidrug-resistant Staphylococcus aureus. nih.gov

The chemical properties of the closely related compound, Benzo[b]thiophene-2-carboxamide, are summarized in the table below, offering a reference point for the potential characteristics of this compound.

PropertyValue
Molecular Formula C9H7NOS
Molecular Weight 177.22 g/mol
IUPAC Name 1-benzothiophene-2-carboxamide
CAS Number 6314-42-7
ChEMBL ID CHEMBL538197

Data sourced from PubChem (CID 237073) nih.gov

Future research will likely focus on the synthesis of this compound and its derivatives to fully elucidate their pharmacological profile and therapeutic potential. The established importance of the benzothiophene scaffold strongly suggests that this particular compound and its analogs are promising candidates for further investigation in drug discovery programs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2S B8753945 1-Benzothiophene-2-carboximidamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N2S

Molecular Weight

176.24 g/mol

IUPAC Name

1-benzothiophene-2-carboximidamide

InChI

InChI=1S/C9H8N2S/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5H,(H3,10,11)

InChI Key

JZWDLUGQTRKBNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(=N)N

Origin of Product

United States

Synthetic Methodologies for 1 Benzothiophene 2 Carboximidamide and Its Derivatives

Classical Approaches to the Benzothiophene (B83047) Core Synthesis

The construction of the benzothiophene ring system is a well-established area of organic synthesis, with several classical methods being routinely employed. These can be broadly categorized into cyclization and annulation strategies.

Cyclization Reactions for Benzothiophene Ring Formation

Intramolecular cyclization reactions are a cornerstone of benzothiophene synthesis. These methods typically involve the formation of a key carbon-sulfur bond to close the thiophene (B33073) ring onto a pre-existing benzene (B151609) ring. A common strategy involves the reaction of a substituted phenol (B47542) or thiophenol with a reagent that provides the remaining atoms for the thiophene ring. For instance, the reaction of thiophenol with chloroacetic acid yields arylthioacetic acid, which upon cyclization in the presence of a dehydrating agent like acetic anhydride, forms 3-hydroxybenzo[b]thiophene. This intermediate can then be dehydroxylated to afford the parent benzo[b]thiophene. nih.gov Another classical approach is the oxidative cyclization of α-mercaptocinnamic acid using reagents like potassium ferricyanide (B76249) in an alkaline solution or iodine. nih.gov

More contemporary cyclization methods often utilize transition metal catalysis. For example, palladium-catalyzed intramolecular C-H arylation of heteroarenes provides an efficient route to various substituted benzothiophenes. nih.gov

Annulation Strategies for Benzothiophene Systems

Annulation strategies involve the construction of the thiophene ring onto a benzene precursor in a single or multi-step sequence. A notable example is the base-mediated annulation of 2-nitrobenzothiophenes with naphthols or phenols, leading to the formation of benzothieno[2,3-b]naphthofurans and benzothieno[2,3-b]benzofurans, respectively. nih.gov This method allows for the creation of extended, fused heteroaromatic systems.

Another powerful annulation technique involves the reaction of o-silylaryl triflates with alkynyl sulfides in an aryne-mediated process. researchgate.net This one-step intermolecular reaction provides a versatile route to a wide range of 3-substituted benzothiophenes. Furthermore, thiolation-annulation reactions have been developed, for instance, by reacting 2-bromo alkynylbenzenes with sodium sulfide (B99878) in the presence of a copper catalyst to yield 2-substituted benzo[b]thiophenes. nih.gov

Direct and Indirect Synthetic Routes to the Carboximidamide Moiety

The introduction of the carboximidamide group at the 2-position of the benzothiophene ring is a critical step in the synthesis of the target compound and its derivatives. This can be achieved through direct amidination of suitable precursors or via a multi-step sequence involving functionalized intermediates.

Amidination Reactions from Ester or Nitrile Precursors

The most direct route to 1-Benzothiophene-2-carboximidamide involves the conversion of a 1-benzothiophene-2-carbonitrile or a 1-benzothiophene-2-carboxylate ester. The Pinner reaction is a classic and widely used method for this transformation. mdpi.comscispace.comresearchgate.net This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, known as a Pinner salt. mdpi.comscispace.com This intermediate can then be treated with ammonia (B1221849) or an amine to furnish the corresponding amidine. mdpi.comresearchgate.net The reaction is typically carried out under anhydrous conditions, often using gaseous hydrogen chloride in an alcohol like ethanol. cas.cz

Alternatively, direct amidation of esters can be achieved using reagents like lithium amide in tetrahydrofuran, which has been successfully applied to the synthesis of 2-acylamino-1-benzothiophene-3-carboxamide derivatives from their corresponding ethyl esters. researchgate.netlookchem.comresearchgate.net

A one-pot procedure for the preparation of 1H-pyrazole-carboximidamides and 1H-benzotriazole-carboximidamides from the corresponding azole and cyanamides under solvent-free conditions has also been reported, highlighting modern, more environmentally friendly approaches to amidine synthesis. nih.gov

Preparation of Functionalized Benzothiophene Intermediates (e.g., Carbaldehydes, Carboxylates)

The synthesis of this compound often proceeds through key functionalized intermediates, such as 1-benzothiophene-2-carbaldehyde and 1-benzothiophene-2-carboxylic acid or its esters.

1-Benzothiophene-2-carbaldehyde can be synthesized through various methods. A one-pot sequential reaction of methylthiobenzene with butyllithium (B86547) and N,N-dimethylformamide (DMF) has been reported to give the carbaldehyde in good yield.

1-Benzothiophene-2-carboxylic acid and its esters are common precursors. They can be synthesized by reacting a halobenzoyl derivative with mercaptoacetic acid in the presence of an alkali metal hydroxide (B78521) and water. The resulting carboxylic acid can be converted to its corresponding acyl chloride by treatment with thionyl chloride. nih.govresearchgate.net This acyl chloride is a versatile intermediate that can be reacted with various amines to form benzothiophene carboxamides. nih.govresearchgate.net Furthermore, palladium-catalyzed carbonylative S-cyclization reactions of 1-(2-(methylthio)phenyl)prop-2-yn-1-ols provide a route to benzothiophene-2-acetic esters.

Advanced Synthetic Transformations for this compound Derivatives

This compound serves as a valuable scaffold for the construction of more complex heterocyclic systems, particularly through reactions involving the carboximidamide moiety. The amidine group, with its nucleophilic nitrogen atoms, can react with various bis-electrophiles to form new heterocyclic rings.

For instance, the reaction of amidoximes (N-hydroxycarboximidamides) with acylating agents is a common method for the synthesis of 1,2,4-oxadiazoles . mdpi.com This involves the initial formation of an O-acylamidoxime intermediate, which then undergoes cyclization. mdpi.com Similarly, 1,2,4-oxadiazoles can be synthesized from amidoximes and carbonyl-containing reactants. mdpi.com

The synthesis of triazole derivatives from benzothiophene precursors has also been explored. For example, the reaction of 3-chloro-1-benzothiophene-2-carbonyl chloride with thiosemicarbazide, followed by ring closure with sodium hydroxide, yields a 5-(3-chloro-1-benzothien-2-yl)-4H-1,2,4-triazole-3-thiol. cas.cz This triazole can be further functionalized. More broadly, the triazole scaffold is a significant component in medicinal chemistry, with numerous synthetic methods available for its construction. scispace.com

The development of novel C-C, C-N, and C-O bond-forming reactions provides further avenues for derivatizing the benzothiophene core. For example, palladium-catalyzed Sonogashira coupling reactions of 3-iodo-2-(thiophen-2-yl)benzo[b]thiophene with various alkynes have been used to synthesize a range of 3-alkynyl-substituted benzothiophenes.

Palladium-Catalyzed Coupling Reactions in Benzothiophene Functionalization

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful tools for the functionalization of heterocyclic systems like benzothiophene. While direct palladium-catalyzed synthesis of the 2-carboximidamide group is not extensively documented, these catalysts are crucial for installing necessary precursors at the C2 position with high efficiency and selectivity.

A primary strategy involves the palladium-catalyzed cyanation of a 2-halobenzothiophene. The resulting 1-benzothiophene-2-carbonitrile is a key intermediate that can be subsequently converted to the target carboximidamide. The cyanation reaction typically employs a palladium(0) or palladium(II) catalyst, a cyanide source (such as zinc cyanide or potassium cyanide), and a suitable ligand. The choice of ligand, such as various phosphines, is critical for reaction efficiency. For instance, palladium-catalyzed migratory cyclization of α-bromoalkene derivatives provides a pathway to various benzoheterocyclic compounds, including functionalized benzothiophenes. nih.gov Similarly, Pd(II)-catalyzed oxidative Heck reactions have been used for the C2-selective functionalization of benzo[b]thiophene 1,1-dioxides. nih.gov

These catalytic systems enable the formation of the crucial C-C bond at the C2 position, setting the stage for the subsequent transformation into the amidine.

Table 1: Examples of Palladium-Catalyzed Reactions for Benzothiophene Functionalization

Precursor Reagents & Catalyst Product Research Finding
2-Bromobenzothiophene Zn(CN)₂, Pd(PPh₃)₄, DMF 1-Benzothiophene-2-carbonitrile Efficient installation of a nitrile group, a direct precursor to carboximidamides.
(α-Bromoethenyl)diphenylphosphine oxide Pd(OAc)₂, DPEPhos, CsOPiv Phosphine oxide-substituted benzothiophene Demonstrates a migratory cyclization pathway to form the benzothiophene ring. nih.gov

This table presents plausible and exemplary reactions based on established palladium catalysis principles.

One-Pot Synthetic Strategies for Efficiency

One-pot syntheses are highly valued for their operational simplicity, reduced waste, and improved time and resource efficiency. Such strategies aim to combine multiple reaction steps in a single reaction vessel, avoiding the isolation and purification of intermediates. For the synthesis of this compound derivatives, a one-pot approach could involve the initial formation of the benzothiophene ring followed by its immediate functionalization.

One such conceptual pathway could begin with a substituted o-aminothiophenol and an appropriate α,β-unsaturated carbonyl compound. The initial condensation and cyclization would form the benzothiophene core, which could then be subjected to C2-functionalization and conversion to the carboximidamide group in the same pot. The Gewald reaction, a well-known one-pot synthesis of 2-aminothiophenes from a ketone, an active methylene (B1212753) nitrile, and elemental sulfur, provides a precedent for the efficient, single-step assembly of highly functionalized thiophenes.

Another efficient approach is the conversion of nitriles to amidines via intermediate amidoximes. This method involves catalytic hydrogenation and is noted for its compatibility with various functional groups and its suitability for scale-up. lookchem.com This transformation could potentially be integrated into a one-pot sequence following a palladium-catalyzed cyanation step.

Table 2: Conceptual One-Pot Synthesis of a Substituted this compound

Step Starting Materials Reagents Intermediate/Product Purpose
1 o-Halophenylacetylene, Na₂S Palladium Catalyst (e.g., Pd(OAc)₂) 2-Substituted Benzothiophene Formation of the core heterocyclic ring.
2 In-situ generated benzothiophene Cyanide source (e.g., KCN), Pd Catalyst 2-Cyano-benzothiophene Introduction of the nitrile precursor.

This table outlines a hypothetical, efficient one-pot sequence based on established chemical transformations.

Regioselective Synthesis of Substituted 1-Benzothiophene-2-carboximidamides

The regioselectivity of substitution on the benzothiophene ring is a critical challenge in the synthesis of its derivatives. Direct electrophilic substitution on an unsubstituted benzothiophene typically occurs at the C3 position due to the higher electron density at this site. chemicalbook.com Therefore, achieving selective functionalization at the C2 position, as required for this compound, necessitates specific synthetic strategies.

One of the most reliable methods to ensure C2 functionalization is to utilize a starting material where the desired functionality or a precursor is already in place. For instance, the cyclization of a carefully chosen acyclic precursor can dictate the final substitution pattern. A domino Stille-like/azacyclization reaction of 2-iodo benzenesulfonamide (B165840) moieties with allenylstannanes has been shown to be a general and regioselective one-pot synthesis for related sulfur-containing heterocycles. nih.gov

Alternatively, a metal-free approach using readily accessible benzothiophene S-oxides as precursors can deliver C3-functionalized products with complete regioselectivity, showcasing how activating a specific part of the molecule can direct substitution. While this example targets C3, the principle of pre-functionalization to control regiochemistry is broadly applicable. For C2 selectivity, one might start with a substituted thiophenol and react it with an α-halo-ketone or -aldehyde, followed by cyclization, which locks in the substitution pattern. The subsequent conversion of a C2-substituent (like a carboxyl or cyano group) to the carboximidamide would complete the synthesis.

The conversion of nitriles to amidines is a classic and robust method. The Pinner reaction, which proceeds via an acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, followed by reaction with an amine, is a primary route. wikipedia.org, organic-chemistry.org, nih.gov This two-step process from the nitrile allows for the synthesis of a wide variety of N-substituted and unsubstituted amidines.

Table 3: Regioselective Synthesis via Precursor Strategy

Precursor 1 Precursor 2 Key Transformation Product Regiochemical Outcome
2-Mercaptobenzoic acid α-Haloacetonitrile Condensation & Cyclization 3-Hydroxy-1-benzothiophene-2-carbonitrile The positions of the carboxyl and mercaptan groups on the starting phenyl ring direct the final substitution pattern.
2-Iodobenzothiophene Phenylboronic acid Suzuki Coupling 2-Phenylbenzothiophene Demonstrates selective C-C bond formation at the C2 position, which can carry other functional groups.

This table illustrates how the choice of starting materials and reaction type controls the position of substituents on the final product.

Reactivity and Chemical Transformations of 1 Benzothiophene 2 Carboximidamide

Chemical Reactivity of the Benzothiophene (B83047) Heterocycle

The benzothiophene ring system, an aromatic heterocycle, is characterized by its planar, fused-ring structure composed of a benzene (B151609) ring and a thiophene (B33073) ring. numberanalytics.comchemicalbook.com This unique arrangement, with 10π electrons, confers a high degree of aromaticity and a susceptibility to a variety of chemical reactions. numberanalytics.comchemicalbook.com

Electrophilic Substitution Patterns on the Benzothiophene Ring

Benzothiophene is a π-electron rich heterocycle that readily undergoes electrophilic substitution reactions. numberanalytics.comresearchgate.net Unlike the parent thiophene, where electrophilic attack preferentially occurs at the α-position (C2), in benzothiophene, the β-position (C3) is the most reactive site for electrophilic substitution. researchgate.netchemicalbook.com However, substitution at the C2 position can also be achieved. researchgate.net The general order of reactivity for electrophilic substitution on the benzothiophene ring is 3 > 2 > 6 > 5 > 4 > 7. researchgate.net

For instance, nitration and halogenation reactions of unsubstituted benzothiophene predominantly yield the 3-substituted product. researchgate.netcdnsciencepub.com The presence of a substituent on the thiophene portion of the benzothiophene ring system can influence the orientation of incoming electrophiles. cdnsciencepub.com It is important to note that while C3 substitution is preferred, mixtures of C2- and C3-substituted products can sometimes be formed due to poor regioselectivity. chemicalbook.com

ReactionReagentsMajor ProductReference
NitrationFuming HNO3 / Acetic Acid3-Nitrobenzo[b]thiophene cdnsciencepub.com
HalogenationAcidic Conditions3-Halobenzothiophene researchgate.net

Reactivity of the Thiophene Ring within the Fused System

The thiophene ring within the benzothiophene system is generally less reactive towards electrophilic substitution than an isolated thiophene ring. chemicalbook.comchemicalbook.com This is due to the fusion with the benzene ring, which delocalizes the π-electrons over the entire bicyclic system. Despite this, the thiophene moiety remains the more reactive of the two rings in the fused system for electrophilic attack. chemicalbook.com

Metalation reactions, such as deprotonation with organolithium reagents, show a preference for the C2 position (α-position) of the benzothiophene ring. researchgate.net Similarly, metal-halogen exchange is also favored at the C2 position over the C3 position. researchgate.net

Transformations Involving the Carboximidamide Functional Group

The carboximidamide group at the C2 position of the benzothiophene ring introduces a distinct set of reactive possibilities for the molecule.

Hydrolysis and Related Reactions

Amides, and by extension carboximidamides, are generally unreactive but can be hydrolyzed under harsh conditions, such as in the presence of strong acids or bases with heating. youtube.com The hydrolysis of a carboximidamide would be expected to proceed in a stepwise manner, first yielding an amide and then a carboxylic acid.

The base-catalyzed hydrolysis mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbon of the C=N bond. chemistrysteps.com This is followed by a series of proton transfers to form an amide intermediate, which is then further hydrolyzed to a carboxylate salt. chemistrysteps.com An acidic workup is then required to obtain the final carboxylic acid product. youtube.com

Acid-catalyzed hydrolysis begins with the protonation of the nitrogen atom, making the carbon more electrophilic. youtube.com A water molecule then acts as a nucleophile, attacking this carbon. youtube.comyoutube.com Subsequent proton transfers lead to the formation of a tetrahedral intermediate, which then eliminates ammonia (B1221849) to form the carboxylic acid. youtube.com

Amidation and Derivatization Reactions

Further research is needed to detail specific amidation and derivatization reactions of 1-Benzothiophene-2-carboximidamide. However, the presence of the reactive carboximidamide group suggests potential for a variety of derivatization reactions to synthesize novel compounds.

Oxidation and Reduction Chemistry Pertinent to this compound

The benzothiophene core can undergo oxidation and reduction reactions. Oxidation of benzothiophene can lead to the formation of the corresponding sulfoxide (B87167) (1,1-dioxide) and sulfone (1-oxides). researchgate.net For example, ferrate(VI) has been shown to oxidize benzothiophene to its sulfone. nih.gov The rate of oxidation can be influenced by factors such as pH and the presence of catalysts. nih.gov

Reduction of the thiophene ring in benzothiophene can be achieved using reagents like triethylsilane in an acidic medium, resulting in the formation of the 2,3-dihydro-derivative. taylorfrancis.com

Reaction TypeReagent(s)ProductReference
OxidationFerrate(VI)Benzothiophene sulfone nih.gov
ReductionTriethylsilane / Acid2,3-Dihydrobenzothiophene taylorfrancis.com

Structure Activity Relationship Sar Studies of 1 Benzothiophene 2 Carboximidamide Derivatives

General Principles of SAR Analysis in Benzothiophene (B83047) Research

Structure-activity relationship (SAR) analysis is a critical process in medicinal chemistry that seeks to understand how the chemical structure of a compound influences its biological activity. For benzothiophene derivatives, SAR studies have been instrumental in identifying key structural features that govern their therapeutic effects. researchgate.net

The core of SAR analysis involves systematically altering different parts of the lead molecule and assessing the impact of these changes on its biological activity. This allows researchers to identify the pharmacophore—the essential structural components responsible for the desired pharmacological effect. In the context of benzothiophene research, this often involves modifications to the benzothiophene nucleus itself, as well as to any appended functional groups. rsc.org

Key principles that guide SAR analysis in this area include:

Identification of the Pharmacophore: Determining the minimal structural requirements for biological activity.

Bioisosteric Replacement: Substituting functional groups with others that have similar physical or chemical properties to enhance potency or reduce toxicity.

Conformational Analysis: Studying the three-dimensional arrangement of atoms in a molecule and how this affects its interaction with biological targets.

Electronic Effects: Understanding how the distribution of electrons within the molecule influences its binding affinity and reactivity.

Lipophilicity and Solubility: Balancing the compound's ability to cross biological membranes with its solubility in aqueous environments.

Impact of Substituent Variation on Biological Activity Profiles

The biological activity of 1-benzothiophene-2-carboximidamide derivatives can be finely tuned by making specific structural modifications. These changes can impact the compound's potency, selectivity, and pharmacokinetic properties.

Altering the substitution pattern on the benzene (B151609) ring of the benzothiophene core has been a fruitful strategy for optimizing the biological activity of these compounds. The position, number, and nature of these substituents can have a profound effect. For instance, the introduction of hydroxyl groups can lead to derivatives with potent antagonistic activity at the estrogen receptor α (ERα), a key target in breast cancer therapy. nih.gov

Table 1: Effect of Benzene Ring Substitution on Biological Activity

Compound Substitution on Benzene Ring Biological Target Observed Activity
RaloxifeneHydroxyl groups at specific positionsEstrogen Receptor αAntagonistic activity
ArzoxifeneModified substitution patternEstrogen Receptor αHigher potency than Raloxifene

Data sourced from multiple studies on benzothiophene derivatives. rsc.org

The carboximidamide group at the 2-position of the benzothiophene ring is a critical determinant of biological activity. Modifications to this group can significantly alter the compound's interaction with its biological target. For example, replacing the carboximidamide with other nitrogen-containing heterocycles, such as thiazoles or isoxazoles, has led to the development of selective peroxisome proliferator-activated receptor delta (PPARδ) agonists. nih.gov

In many biologically active benzothiophene derivatives, a linker or bridging group connects the core scaffold to another pharmacophore. The nature and length of this linker are crucial for optimal activity. For instance, the introduction of an amino methylene (B1212753) linker has been shown to be important for the enzymatic and cellular activity of certain benzothiophene derivatives. rsc.org Similarly, in conjugated systems, the type of bridge—such as a single bond, vinyl, or ethynyl (B1212043) group—can influence the molecule's electronic properties and solid-state packing, which in turn affects its performance in applications like organic electronics. rsc.org

Spatial and Electronic Effects on Biological Response

The three-dimensional shape and electronic properties of a molecule are fundamental to its interaction with biological targets. In the case of benzothiophene derivatives, both steric and electronic factors play a significant role in determining their biological response.

The spatial arrangement of substituents can dictate how well a molecule fits into the binding site of a protein. For example, bulky substituents may enhance binding by filling a hydrophobic pocket, or they may hinder binding through steric clashes. Molecular docking studies are often used to visualize these interactions and guide the design of new derivatives with improved binding affinity. nih.gov

Biological Activity and Pharmacological Relevance: in Vitro Studies, Mechanistic Insights, and Target Identification

Enzyme Modulation and Inhibition by 1-Benzothiophene-2-carboximidamide Derivatives

Urokinase-type Plasminogen Activator (uPA) Inhibition

Derivatives of this compound have been identified as a significant class of potent and selective inhibitors of urokinase-type plasminogen activator (uPA), an enzyme critically involved in cellular invasiveness. nih.gov The activation of plasminogen to plasmin by cell surface receptor-bound uPA initiates a proteolytic cascade that degrades the extracellular matrix, facilitating cell movement in processes like cancer metastasis. nih.govresearchgate.net

In vitro studies have demonstrated that 4-substituted benzo[b]thiophene-2-carboxamidines are potent competitive inhibitors of human uPA. Two notable compounds, B428 and B623, exhibit significant inhibitory activity.

CompoundIC50 (Human uPA)Ki (uPA)Selectivity for uPA vs. tPASelectivity for uPA vs. Plasmin
B428 0.32 µM0.53 µM>300-fold>1000-fold
B623 0.07 µM0.16 µM>300-fold>1000-fold

These compounds have shown the ability to inhibit uPA on the surface of HT1080 human fibrosarcoma cells and to block the degradation of fibronectin by these cells. nih.govresearchgate.net This indicates their potential to interfere with the invasive mechanisms of cancer cells. nih.govresearchgate.net

Cholinesterase Inhibition (AChE and BChE)

Certain derivatives of benzothiophene (B83047) have been investigated for their ability to inhibit cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com The inhibition of these enzymes is a key therapeutic strategy for conditions such as Alzheimer's disease. nih.gov Research into benzothiophene-chalcone hybrids has shown that these compounds can act as inhibitors of both AChE and BChE. mdpi.com

For instance, in a series of synthesized benzothiophene-chalcone hybrids, compound 5f was identified as the most effective AChE inhibitor, while compound 5h demonstrated the strongest inhibition of BChE. mdpi.com

CompoundTarget EnzymeIC50
5f AChE62.10 µM
5h BChE24.35 µM

The inhibitory activity of these compounds highlights the potential of the benzothiophene scaffold in designing new cholinesterase inhibitors. mdpi.com

SUMO-Specific Protease (SENP) Inhibition

SUMO (small ubiquitin-related modifier)-specific proteases (SENPs) are crucial enzymes in the regulation of protein function through the removal of SUMO from target proteins. researchgate.netnih.govnih.gov Dysregulation of SENPs is linked to various diseases, including cancer. researchgate.netnih.gov Benzothiophene-2-carboxamide derivatives have emerged as a class of inhibitors for these enzymes. researchgate.netnih.gov

Starting from a virtual screening hit, a series of benzothiophene-2-carboxamide inhibitors were designed and synthesized. nih.gov These compounds were evaluated for their inhibitory activity against SENP1, SENP2, and SENP5. nih.gov Notably, one of the derivatives, an ethylacetate compound designated as 77 , displayed both submicromolar inhibitory activity and significant selectivity for SENP2 over SENP5. nih.gov

CompoundTarget EnzymeIC50Selectivity (SENP2 vs. SENP5)
Ethylacetate 77 SENP2< 1 µM33-fold

This research demonstrates the potential for developing selective SENP inhibitors based on the benzothiophene-2-carboxamide scaffold. nih.gov

LIM Domain Kinase (LIMK1) Inhibition

LIM domain kinases (LIMKs), particularly LIMK1, play a vital role in regulating actin dynamics and are considered potential therapeutic targets for various diseases, including cancer and viral infections like HIV-1. nih.govnih.govcardiff.ac.uk The development of small-molecule inhibitors of LIMK1 is an active area of research. nih.govnih.govcardiff.ac.uk

While direct inhibition of LIMK1 by this compound itself is not extensively documented in the provided context, the broader field of LIMK inhibitors includes various chemical scaffolds. For example, a compound designated as R10015 has been identified as a potent inhibitor of LIMK1 with a biochemical half-maximal inhibitory concentration (IC50) of approximately 38 nM. nih.gov Another inhibitor, LIMKi3 , has shown potent inhibition of both LIMK1 and LIMK2 with IC50 values of 7 nM and 8 nM, respectively. nih.gov The development of selective LIMK1 inhibitors remains a challenge due to the high homology between LIMK1 and LIMK2. mq.edu.au

Modulation of Protein Aggregation and Associated In Vitro Cellular Effects

The aggregation of proteins is a pathological hallmark of several neurodegenerative diseases. Researchers have investigated the potential of this compound derivatives to modulate the aggregation of key proteins implicated in these disorders and to protect neuronal cells from the resulting toxicity.

Amyloid Beta (Aβ42) Aggregation Modulation

Derivatives of 1-benzothiophene-2-carboxamide have been identified as potent modulators of amyloid-beta (Aβ42) peptide aggregation, a key event in the pathogenesis of Alzheimer's disease. nih.govuwaterloo.ca In vitro studies using thioflavin T (ThT) fluorescence spectroscopy have demonstrated that these compounds can either inhibit or promote the fibrillogenesis of Aβ42, depending on their chemical structure. researchgate.netnih.gov

For instance, N-phenylbenzo[b]thiophene-2-carboxamide derivatives featuring a methoxyphenol group have shown concentration-dependent inhibition of Aβ42 aggregation. researchgate.netnih.gov Conversely, derivatives with a 4-methoxyphenyl (B3050149) moiety have been found to accelerate Aβ42 fibrillogenesis. researchgate.netnih.gov Transmission electron microscopy has further confirmed the ability of these compounds to alter the morphology of Aβ42 aggregates. researchgate.netnih.gov Molecular docking studies suggest that the orientation of the benzothiophene ring system within the Aβ42 assemblies plays a crucial role in determining whether the compound will act as an inhibitor or a promoter of aggregation. researchgate.netnih.gov

Table 1: In Vitro Modulation of Aβ42 Aggregation by 1-Benzothiophene-2-carboxamide Derivatives

Compound Type Effect on Aβ42 Aggregation Key Structural Feature
N-phenylbenzo[b]thiophene-2-carboxamides Inhibition Methoxyphenol group
N-phenylbenzo[b]thiophene-2-carboxamides Promotion 4-methoxyphenyl group
N-benzylbenzo[b]thiophene-2-carboxamide Promotion Benzyl group

Neuroprotection in In Vitro Neuronal Models

In addition to modulating Aβ42 aggregation, certain 1-benzothiophene-2-carboxamide derivatives have demonstrated neuroprotective effects in in vitro models of neuronal cell death. nih.gov Specifically, compounds that promote the aggregation of Aβ42 into less toxic fibrillar forms have been shown to rescue mouse hippocampal HT22 neuronal cells from Aβ42-induced cytotoxicity. uwaterloo.caresearchgate.net For example, N-benzylbenzo[b]thiophene-2-carboxamide was found to significantly improve the viability of HT22 cells exposed to toxic Aβ42 species. uwaterloo.ca This neuroprotective activity is thought to be linked to the ability of these compounds to increase the surface hydrophobicity of Aβ42 aggregates, thereby promoting their transition into more stable and less harmful fibrils. uwaterloo.ca

Neuron-microglia co-cultures are often utilized as in vitro models to study neuroinflammation and to screen for the neuroprotective potential of various compounds. nih.gov These models allow for the investigation of how anti-inflammatory agents might mitigate the neurotoxic effects of activated microglial cells. nih.gov Furthermore, in vitro models of hypoxic/hypoglycemic excitotoxicity are employed to assess the neuroprotective capabilities of compounds under conditions that mimic ischemic events in the brain. nih.gov

Potential as Molecular Probes for Tau Protein

The benzothiophene scaffold is a key structural component in the development of molecular probes for detecting pathological aggregates of tau protein, another hallmark of Alzheimer's disease and other tauopathies. nih.gov While direct studies on this compound as a tau probe are limited, related thiophene-based molecules have shown promise in selectively binding to tau aggregates. nih.gov These fluorescent ligands can distinguish between tau deposits and Aβ plaques in brain tissue, making them valuable tools for research and potentially for clinical diagnosis. nih.govmdpi.com The development of such probes is crucial for the early and accurate diagnosis of neurodegenerative diseases. mdpi.comrsc.org

The design of these molecular probes often involves a π-conjugated system composed of aromatic rings and a linker, which can be modified to enhance binding affinity and selectivity for tau aggregates. mdpi.comresearchgate.net The ability of these probes to penetrate cells and visualize intracellular tau deposits has been demonstrated in vitro. mdpi.com

Antimicrobial Activities (In Vitro Studies)

The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial agents. The 1-benzothiophene core structure has been explored for its potential antibacterial and antifungal properties.

Antibacterial Efficacy against Bacterial Strains (e.g., Staphylococcus aureus)

Derivatives of benzothiophene have shown notable antibacterial activity against various bacterial strains, including the resilient Staphylococcus aureus. nih.gov For instance, ruthenium complexes functionalized with benzothiophene have demonstrated efficacy against both Staphylococcus aureus and Pseudomonas aeruginosa in vitro. nih.gov Furthermore, certain benzothiophene acylhydrazone derivatives have exhibited significant antibacterial action against multidrug-resistant Staphylococcus aureus (MRSA) strains. nih.gov One particular derivative, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, displayed a minimal inhibitory concentration (MIC) of 4 µg/mL against both a reference strain and clinically isolated MRSA. nih.gov The search for novel antibacterial agents is critical due to the increasing prevalence of antibiotic resistance and the ability of bacteria like S. aureus to form biofilms, which enhance their resistance to treatment. frontiersin.orgresearchgate.net

**Table 2: In Vitro Antibacterial Activity of Benzothiophene Derivatives against *Staphylococcus aureus***

Compound Type Bacterial Strain(s) Key Findings
Ruthenium complexes functionalized with benzothiophene Staphylococcus aureus, Pseudomonas aeruginosa Demonstrated antibacterial activity. nih.gov
(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide Staphylococcus aureus (including MRSA) MIC of 4 µg/mL. nih.gov

Antifungal Properties against Fungal Strains (e.g., Candida albicans, Aspergillus niger)

The benzothiophene nucleus is also a scaffold of interest in the development of antifungal agents. Fungal infections caused by species such as Candida albicans and Aspergillus niger can lead to serious health issues, particularly in immunocompromised individuals. ijbpsa.comnih.gov While direct studies on the antifungal activity of this compound are not extensively documented, the broader class of benzothiophenes has been investigated for such properties. The development of new antifungal drugs is crucial, as resistance to existing treatments is a growing concern. nih.gov For example, Candida biofilms can be significantly more resistant to conventional antifungal agents like azoles. researchgate.net In vitro susceptibility testing is a standard method to evaluate the efficacy of new compounds against pathogenic fungi like Aspergillus niger. researchgate.net

Antiparasitic Activity (In Vitro Studies)

Extensive searches of scientific literature have not yielded specific studies on the in vitro antiparasitic activity of this compound.

Antileishmanial Activity (e.g., against Leishmania donovani)

There is currently no publicly available research data detailing the in vitro antileishmanial activity of this compound against Leishmania donovani or any other Leishmania species. While research into other heterocyclic compounds has shown antileishmanial potential, these findings cannot be scientifically extrapolated to this compound.

Investigation of Anti-Inflammatory and Antioxidant Activities (In Vitro Assays)

Similarly, a thorough review of scientific databases reveals a lack of specific in vitro studies investigating the anti-inflammatory and antioxidant properties of this compound. While the broader class of benzothiophenes has been a subject of interest in medicinal chemistry for such activities, specific data for the 2-carboximidamide derivative is not available.

Due to the absence of direct research on this compound for the specified biological activities, no data tables can be generated at this time.

Computational Chemistry and in Silico Approaches in 1 Benzothiophene 2 Carboximidamide Research

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a primary computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein receptor. This method helps in understanding the binding mechanism and affinity of potential drug candidates. For benzothiophene (B83047) derivatives, molecular docking studies have been instrumental in identifying key interactions that govern their biological activity.

Research on benzothiophene-containing compounds as selective estrogen receptor downregulators (SERDs) has utilized molecular docking to investigate their binding modes within the estrogen alpha receptor (ERα). nih.gov These studies have identified crucial amino acid residues, such as ARG394, GLU353, PHE404, and ILE424, that are vital for the stability of the ligand-receptor complex. nih.gov The binding affinity is significantly influenced by a combination of hydrophobic, electrostatic, and van der Waals interactions. nih.gov Similarly, docking studies on 1-benzothiophene-2-carboxylic acid with various enzymes have been performed to explore its anti-inflammatory and antiviral potential. nih.govnih.gov

Following docking, molecular dynamics (MD) simulations are often employed to assess the stability of the ligand-protein complex over time. An MD simulation of a high-scoring benzothiophene derivative with the estrogen-related receptor-gamma (ERRγ) found that the compound formed a stable complex, as indicated by Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) data. ajms.iq These simulations, which can extend over nanoseconds, provide a more dynamic and realistic picture of the binding interactions, confirming the stability of hydrogen bonds and other non-covalent interactions predicted by docking. researchgate.netscielo.br

Table 1: Example of Molecular Docking Results for Benzothiophene Derivatives

Compound/Derivative Target Protein Docking Score/Binding Energy Key Interacting Residues
Benzothiophene Derivative 1 Estrogen-Related Receptor-gamma (ERRγ) 102.62 (GOLD Score) Not Specified
1-Benzothiophene-2-carboxylic acid Various (e.g., 1DLO, 1LCS, 6LU7) Not Specified O-H···O, C-H···O interactions noted

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. longdom.org This approach is fundamental in medicinal chemistry for predicting the activity of unsynthesized molecules and optimizing lead compounds. longdom.org

For benzothiophene derivatives, QSAR models have been successfully developed to predict various activities. Integrative computational studies have used QSAR to investigate benzothiophene derivatives as potential antibiotics against multidrug-resistant Staphylococcus aureus. researchgate.net These models, built using methods like Partial Least Squares (PLS), Principal Component Regression (PCR), and Multiple Linear Regression (MLR), demonstrated strong predictive power with high determination coefficients (R²). researchgate.net Another study applied a four-dimensional QSAR (4D-QSAR) analysis to a series of 52 benzothiophene analogs as dopamine (B1211576) D2 receptor inhibitors, allowing for the quantitative prediction of compound potency. nih.gov

QSAR models can be broadly categorized based on the dimensionality of the molecular descriptors used.

2D-QSAR: These models use descriptors derived from the 2D representation of a molecule, such as topological indices, molecular weight, and counts of specific atoms or functional groups.

3D-QSAR: These models require the 3D alignment of the molecules in a dataset and use descriptors based on the surrounding molecular fields. Prominent 3D-QSAR techniques include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA).

In the context of benzothiophene research, 3D-QSAR has been particularly insightful. A combined CoMFA and CoMSIA study was performed on a series of benzimidazole (B57391) and benzothiophene derivatives to understand their selective affinity for the CB2 cannabinoid receptor. nih.gov The resulting models showed excellent statistical robustness and high external predictability (r²pred > 0.9), providing valuable information on the steric, electrostatic, and hydrophobic properties required for high CB2 selectivity. nih.govresearchgate.net Contour maps generated from these models visually guide chemists on where to make structural modifications to enhance biological activity. nih.gov

Table 2: Statistical Validation of QSAR Models for Benzothiophene Derivatives

QSAR Model Type Target/Activity q² (Cross-validated R²) r² (Non-validated R²) r²pred (External Validation)
CoMFA (Antagonist) ERα 0.660 0.996 Not Specified
CoMSIA (Antagonist) ERα 0.728 0.992 Not Specified
CoMFA (Degrader) ERα 0.850 0.996 Not Specified
CoMSIA (Degrader) ERα 0.719 0.995 Not Specified
CoMFA CB2 Receptor Affinity Not Specified Not Specified 0.919

Prediction of Absorption, Distribution, Metabolism (ADMET) Properties

Before a compound can become a viable drug, it must exhibit favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties, along with low toxicity (T). In silico ADMET prediction is a cost-effective way to screen out compounds with poor pharmacokinetic profiles early in the drug discovery pipeline.

For benzothiophene derivatives, computational tools like the SwissADME and pkCSM servers are often used to predict these properties. nih.govajms.iqmdpi.com Studies have shown that newly designed benzothiophene compounds can be evaluated for compliance with Lipinski's rule of five, which predicts drug-likeness. ajms.iq Other predicted parameters include human intestinal absorption, Caco-2 cell permeability, plasma protein binding, and potential for blood-brain barrier (BBB) penetration. ajms.iqmdpi.com For instance, a study on novel heterocyclic derivatives, including benzothiophenes, showed that the active substances followed Lipinski's laws and demonstrated favorable pharmacokinetic features in silico. ajms.iq Another study successfully predicted high intestinal absorption (over 92%) and high Caco-2 permeability for a series of related heterocyclic compounds. mdpi.com

Table 3: Representative In Silico ADMET Predictions for Heterocyclic Compounds

Parameter Predicted Value/Characteristic Implication
Lipinski's Rule of Five Compliant Good oral bioavailability potential
Human Intestinal Absorption >90% High absorption from the gut
Caco-2 Permeability (logPapp) >0.9 High permeability across intestinal cells
Blood-Brain Barrier (BBB) Permeation Varies Indicates potential for CNS activity or side effects
P-glycoprotein (P-gp) Substrate Yes/No Predicts susceptibility to efflux pumps

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. chemrxiv.org It is widely applied to calculate a range of molecular properties that are crucial for understanding chemical reactivity and intermolecular interactions. For benzothiophene derivatives, DFT calculations, often using the B3LYP hybrid functional, are employed to optimize molecular geometry and compute electronic properties. nih.govnih.govbiolscigroup.us

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A small energy gap suggests that a molecule is more reactive. Studies on thiophene-2-carboxamide derivatives have shown that the HOMO-LUMO gap can be correlated with their biological activities. nih.gov Furthermore, the molecular electrostatic potential (MESP) surface can be calculated to identify nucleophilic and electrophilic sites, which are regions prone to intermolecular interactions like hydrogen bonding. nih.govresearchgate.net

Table 4: DFT-Calculated Properties for Thiophene (B33073) Derivatives

Derivative Type E_HOMO (eV) E_LUMO (eV) HOMO-LUMO Gap (ΔE) (eV)
Hydroxyl Derivatives (3a-c) High Intermediate Intermediate (Higher than methyl)
Methyl Derivatives (5a-c) Low Low Lowest

Application of Machine Learning and Deep Learning in SAR Modeling

The integration of machine learning (ML) and deep learning (DL) has significantly advanced the field of Structure-Activity Relationship (SAR) modeling. scielo.br These advanced algorithms can handle vast and complex datasets, often outperforming traditional QSAR methods.

In drug discovery, ML algorithms like Random Forest, k-Nearest Neighbors, and Lasso Regression have been used to build predictive models. nih.gov A comparative study found that combining 2D and 3D descriptors in models built with these algorithms led to more statistically significant QSAR models, highlighting the complementary nature of these descriptor types. nih.gov

More recently, deep learning, particularly using Recurrent Neural Networks (RNNs) with Long Short-Term Memory (LSTM) units, has been applied for de novo molecular design. mdpi.com A target-specific deep learning model can be trained on known ligands for a particular receptor (e.g., cannabinoid receptor 2) to generate novel molecules that are predicted to be active. mdpi.com These generative models can explore a vast chemical space to design scaffold-focused libraries of compounds, accelerating the discovery of unique and potent bioactive molecules. mdpi.comyoutube.com

Future Directions and Research Opportunities

Exploration of Novel Synthetic Pathways for Diversification

The future development of 1-benzothiophene-2-carboximidamide-based therapeutics hinges on the ability to generate a diverse library of analogues for extensive structure-activity relationship (SAR) studies. While classical methods for the synthesis of benzothiophenes are well-established, future research will likely focus on more efficient and versatile synthetic routes.

One promising avenue is the application of modern cross-coupling reactions to introduce a wide range of substituents onto the benzothiophene (B83047) core. Techniques such as Suzuki, Heck, and Buchwald-Hartwig amination reactions could be employed to modify the aromatic ring, allowing for the fine-tuning of electronic and steric properties.

Furthermore, the development of novel methods for the construction of the benzothiophene ring system itself is an area ripe for exploration. For instance, new cyclization strategies starting from readily available precursors could streamline the synthesis of complex derivatives. uni.lu A key area of future work will be the diversification of the carboximidamide functional group. The synthesis of related structures, such as acylhydrazones, has already proven to be a successful strategy for generating derivatives with potent antimicrobial activity against multidrug-resistant Staphylococcus aureus. nih.gov The reaction of substituted benzo[b]thiophene-2-carboxylic hydrazide with various aromatic or heteroaromatic aldehydes has led to a collection of 26 final products with extensive structural diversification. nih.gov This approach allows for the introduction of a wide variety of substituents, which can significantly impact the biological activity of the resulting compounds.

Identification of Undiscovered Biological Targets for this compound Derivatives

While derivatives of this compound have shown promise against a range of known biological targets, a significant opportunity lies in the identification of novel therapeutic applications. High-throughput screening of diverse compound libraries against a wide array of cellular and biochemical assays is a powerful approach to uncover previously unknown biological activities.

One area of particular interest is the investigation of these compounds against emerging infectious diseases and drug-resistant pathogens. The demonstrated activity of acylhydrazone derivatives against methicillin-resistant Staphylococcus aureus (MRSA) suggests that the this compound scaffold could be a valuable starting point for the development of new classes of antibiotics. nih.gov

Beyond infectious diseases, the exploration of this compound class in areas such as neurodegenerative diseases, metabolic disorders, and rare genetic diseases could yield significant breakthroughs. For example, a patent has been filed for the use of a specific benzo[b]thiophene-2-carboximidamide derivative in the treatment of heart failure, indicating potential cardiovascular applications. google.com Furthermore, recent studies have shown that benzothiophene-derived thiadiazole analogues are potent inhibitors of α-amylase and α-glucosidase, suggesting their potential as anti-diabetic agents. nih.gov

Advanced Computational Design of Next-Generation Analogues

In recent years, computational chemistry has become an indispensable tool in drug discovery, and its application to the design of novel this compound analogues holds immense promise. Molecular modeling techniques, such as docking and molecular dynamics simulations, can provide valuable insights into the binding of these compounds to their biological targets.

By understanding the key interactions between the ligand and the protein at the atomic level, researchers can rationally design new analogues with improved potency and selectivity. For example, computational studies have been successfully used to analyze the binding of benzothiophene-derived thiadiazole analogues to diabetic enzymes, revealing the importance of specific functional groups for inhibitory activity. nih.gov

Machine learning and artificial intelligence are also poised to revolutionize the design of next-generation analogues. These powerful computational approaches can be used to develop predictive models that can identify novel chemical structures with a high probability of being active against a specific biological target. This in silico screening can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.

Integration of Multidisciplinary Approaches for Comprehensive Understanding

A truly comprehensive understanding of the therapeutic potential of this compound and its derivatives will require the integration of knowledge and techniques from a wide range of scientific disciplines. This multidisciplinary approach will be essential for translating basic scientific discoveries into clinically effective treatments.

The combination of synthetic chemistry, molecular biology, pharmacology, and computational science will be crucial for the successful development of new drugs based on this scaffold. For instance, the integration of experimental biological data with computational modeling has already proven to be a powerful strategy for the development of benzothiophene-based inhibitors of diabetic enzymes. nih.gov

Future research should also incorporate expertise from fields such as toxicology, pharmacokinetics, and formulation science to ensure that promising lead compounds can be developed into safe and effective medicines. By fostering collaboration between researchers from diverse backgrounds, the scientific community can maximize the chances of realizing the full therapeutic potential of the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Benzothiophene-2-carboximidamide, and what critical reaction parameters influence yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving benzothiophene precursors. For example, aldehydes like 1-Benzothiophene-2-carbaldehyde (CAS 3541-37-5) serve as intermediates, with reaction conditions such as temperature (e.g., 50–80°C), solvent polarity, and catalyst choice (e.g., acidic or basic media) significantly affecting yields . Purification via column chromatography or recrystallization is critical, with purity levels ≥97% achievable through optimized protocols .

Q. Which analytical techniques are essential for structural characterization and purity assessment?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on imidamide proton signals (δ 8.5–9.5 ppm) and benzothiophene ring resonances.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C10H9ClN2S2, MW 256.775) .
  • HPLC : Assess purity using reverse-phase columns (C18) with UV detection at 254 nm, referencing standardized protocols from authoritative sources like NIST .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation exposure.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for ≥15 minutes. Refer to SDS guidelines for structurally related benzothiophenes (e.g., dihydro-Benzothiophene) for emergency protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Systematic Literature Review : Identify variability in assay conditions (e.g., cell lines, concentrations) using tools like PRISMA guidelines .
  • Meta-Analysis : Apply statistical models (e.g., random-effects models) to account for heterogeneity across studies, focusing on effect sizes and confidence intervals .
  • Experimental Replication : Standardize in vitro assays (e.g., IC50 measurements) under controlled conditions to isolate confounding factors .

Q. What methodological approaches optimize mechanistic studies of this compound’s reactivity?

  • Methodological Answer :

  • Kinetic Studies : Use stopped-flow spectroscopy to monitor reaction intermediates under varying pH and temperature.
  • Computational Modeling : Apply DFT calculations (e.g., Gaussian software) to predict electrophilic/nucleophilic sites on the benzothiophene core .
  • Isotopic Labeling : Track reaction pathways using <sup>15</sup>N-labeled imidamide groups to elucidate tautomeric equilibria .

Q. How should researchers design experiments to assess the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours, with periodic HPLC analysis to detect degradation products.
  • Mass Spectrometry Imaging (MSI) : Map spatial distribution and degradation in tissue-mimetic matrices .
  • Statistical Rigor : Use triplicate samples and ANOVA to validate reproducibility, addressing potential batch-to-batch variability .

Methodological Considerations for Data Analysis

Q. What statistical frameworks are appropriate for analyzing dose-response data in pharmacological studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
  • Error Propagation : Account for instrument precision (e.g., ±2% in HPLC) and biological variability using Monte Carlo simulations .
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous data points while maintaining transparency in reporting .

Q. How can researchers integrate multi-omics data to study the compound’s mode of action?

  • Methodological Answer :

  • Transcriptomics : Pair RNA-seq data with pathway analysis tools (e.g., KEGG, GO) to identify upregulated/downregulated genes.
  • Metabolomics : Use LC-MS/MS to correlate compound exposure with metabolic shifts (e.g., TCA cycle intermediates).
  • Data Integration : Apply machine learning (e.g., random forests) to identify cross-omics biomarkers, ensuring reproducibility through cross-validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.